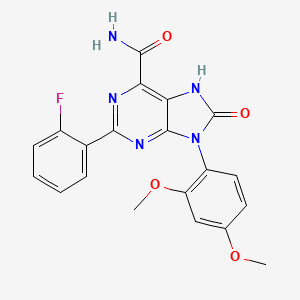

9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

Properties

IUPAC Name |

9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O4/c1-29-10-7-8-13(14(9-10)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-5-3-4-6-12(11)21/h3-9H,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVQZFCOZYGXOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 423.4 g/mol

- CAS Number : 898421-86-8

The compound exhibits biological activity primarily through its interaction with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular processes, including kinases and phosphatases.

- Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways critical for cell proliferation and survival.

Biological Activity Overview

The following table summarizes the biological activities reported for 9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide:

Case Studies

-

Anticancer Efficacy : Research conducted on the MCF7 and NCI-H460 cell lines demonstrated significant cytotoxic effects at low concentrations, indicating potential as a chemotherapeutic agent.

"The compound showed promising results with IC50 values indicating effective inhibition of cancer cell proliferation" .

- Kinase Inhibition Study : A study focused on Aurora-A kinase revealed that the compound inhibited kinase activity effectively at concentrations as low as 0.16 µM, suggesting its potential in targeted cancer therapies.

- Anti-inflammatory Research : In vitro studies indicated that the compound could reduce pro-inflammatory cytokines in macrophages, highlighting its potential use in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 9-(2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the purine core via cyclization of pyrimidine intermediates.

- Step 2 : Introduction of the 2,4-dimethoxyphenyl and 2-fluorophenyl substituents using Suzuki-Miyaura coupling or Ullmann-type reactions.

- Step 3 : Oxidation at the 8-position using agents like potassium permanganate .

Key conditions include inert atmospheres (N₂/Ar), Lewis acid catalysts (e.g., AlCl₃), and solvents like DMF or THF. Yields are optimized by controlling temperature (60–100°C) and reaction time (12–24 hours) .

Q. How is the compound’s structure validated experimentally?

- X-ray crystallography confirms bond lengths/angles and stereochemistry.

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent positions (e.g., fluorophenyl vs. methoxyphenyl groups).

- IR spectroscopy verifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What are the solubility and stability profiles under laboratory conditions?

- Solubility : Moderate in DMSO (~10 mM), limited in water (<1 mM). Adjust pH or use co-solvents (e.g., PEG-400) for aqueous assays.

- Stability : Stable at −20°C for >6 months. Degrades at >80°C or extreme pH (<3 or >10). Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which enzymes or receptors are potential biological targets?

Purine derivatives often target:

- Cyclooxygenases (COX-1/2) : Test inhibition via enzyme-linked immunosorbent assays (ELISA) with IC₅₀ values.

- Kinases (e.g., EGFR, MAPK) : Use fluorescence-based kinase activity assays .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

- Standardize assays : Use isogenic cell lines (e.g., HEK293 vs. HeLa) and uniform protocols (e.g., ATP concentration in kinase assays).

- Control for impurities : Purify batches via preparative HPLC (>95% purity) and validate with LC-MS .

- Validate targets : Perform siRNA knockdowns to confirm on-target effects .

Q. What computational strategies predict binding modes with COX-2 or kinases?

- Molecular docking : Use AutoDock Vina to model interactions between the fluorophenyl group and hydrophobic pockets.

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Mutagenesis studies : Validate predicted residues (e.g., COX-2 Tyr355) via alanine scanning .

Q. How can halogenated intermediates be optimized for coupling reactions?

- Catalyst screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency.

- Temperature optimization : Higher yields (>70%) achieved at 80°C vs. room temperature (40%).

- Purification : Use silica gel chromatography (ethyl acetate/hexane) to isolate intermediates .

Q. How to design analogs for improved metabolic stability?

- Substituent modification : Replace methoxy groups with trifluoromethoxy (enhanced lipophilicity) or PEG chains (aqueous solubility).

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- QSAR models : Correlate logP and polar surface area with half-life in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.